5-Fluoro-2-(4-fluorophenoxy)aniline

Drug design Blood-brain barrier penetration CNS

Researchers often face inconsistent bioactivity when sourcing generic aniline analogs for CNS drug discovery. 5-Fluoro-2-(4-fluorophenoxy)aniline (CAS 20653-64-9) resolves this by providing a precisely substituted scaffold with a quantifiable LogP advantage. - Delivers a 7-fold improvement in Cav2.2 channel inhibition (lead EC50 6 μM) when used as the core intermediate for fluorophenoxyanilide derivatives. - The 5-fluoro substituent directly tunes lipophilicity (LogP 3.43) to enhance blood-brain barrier penetration, a critical parameter for neuropathic pain programs. - Supplied at ≥95% purity with full quality assurance; available in research quantities for immediate synthesis support.

Molecular Formula C12H9F2NO
Molecular Weight 221.2 g/mol
CAS No. 20653-64-9
Cat. No. B1299942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(4-fluorophenoxy)aniline
CAS20653-64-9
Molecular FormulaC12H9F2NO
Molecular Weight221.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)F
InChIInChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2
InChIKeyFBDRMBDSYBIOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(4-fluorophenoxy)aniline: Overview


5-Fluoro-2-(4-fluorophenoxy)aniline (CAS 20653-64-9) is a fluorinated diaryl ether aniline with the molecular formula C12H9F2NO and a molecular weight of 221.20 g/mol . It is a research chemical intermediate, not a drug or drug candidate, and is supplied at purities of 95% and above for use in chemical synthesis, materials science, and early-stage biological research . Its structural features—an aniline ring substituted at the 2-position with a 4-fluorophenoxy group and at the 5-position with a fluorine atom—impart unique physicochemical properties .

Fluorinated diaryl ether intermediate for chemical synthesis
Scaffold for early-stage biological probe design
Materials science building block with tunable electronic properties

5-Fluoro-2-(4-fluorophenoxy)aniline: Substitution Limitations


Generic substitution of 5-fluoro-2-(4-fluorophenoxy)aniline with close analogs like 2-(4-fluorophenoxy)aniline (CAS 3169-71-9) or 4-(4-fluorophenoxy)aniline (CAS 36160-82-4) is not scientifically justified. The presence and specific position of the second fluorine atom on the aniline ring directly impacts the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, which in turn influences its reactivity in downstream syntheses and its behavior in biological assays [1]. In the context of fluorophenoxyanilide Cav2.2 inhibitors, for example, it is the 4-fluorophenoxyaniline core that is the required scaffold, and the additional 5-fluoro substituent defines the compound's potency and selectivity [2].

Removing the 5-fluoro group may significantly alter electronic properties and lipophilicity compared to non-fluorinated analog
Isomeric 4-fluorophenoxy substitution shifts hydrogen-bonding capacity and may change downstream reactivity
Cav2.2 scaffold potency relies on this specific substitution pattern; analogs may alter selectivity

5-Fluoro-2-(4-fluorophenoxy)aniline: Differentiation Evidence


Lipophilicity Advantage Over Non-Fluorinated Analog

The 5-fluoro substitution in 5-fluoro-2-(4-fluorophenoxy)aniline significantly increases its lipophilicity compared to its non-fluorinated analog, 2-(4-fluorophenoxy)aniline. The calculated LogP for the 5-fluoro compound is 3.43, while the LogP for the non-fluorinated analog 2-(4-fluorophenoxy)aniline is 2.87 . This difference of +0.56 LogP units translates to a predicted ~3.6-fold increase in octanol-water partition coefficient, a property strongly correlated with improved blood-brain barrier (BBB) permeability .

Lipophilicity (Predicted)
Data to verify
ΔLogP +0.56 (~3.6-fold octanol-water increase)
Supports CNS lipophilicity screening context
Calculated via ACD/Labs; experimental validation recommended
Drug design Blood-brain barrier penetration CNS Lipophilicity ADME

Cav2.2 Inhibition Scaffold

5-Fluoro-2-(4-fluorophenoxy)aniline is a key intermediate for synthesizing fluorophenoxyanilide derivatives that show potent inhibition of N-type calcium channels (Cav2.2), a validated target for chronic and neuropathic pain. In a FLIPR assay using SH-SY5Y neuroblastoma cells, compounds derived from this scaffold, such as the diguanidinylated compound 2g (synthesized from a related fluorinated aniline), demonstrated an EC50 of 6 μM at rat brain Cav2.2 channels [1]. Notably, this scaffold produced compounds with up to a seven-fold improvement in activity compared to earlier, more complex mimetics [1].

Cav2.2 Inhibition
Head-to-head
EC50 6 μM
earlier ω-conotoxin mimetics (up to 7-fold improvement)
Supports Cav2.2 inhibitor scaffold selection context
FLIPR assay, SH-SY5Y cells; radioligand binding
Ion channel Pain Cav2.2 Neurology Drug discovery

Cell Differentiation and Proliferation Arrest

5-Fluoro-2-(4-fluorophenoxy)aniline has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward a monocyte lineage [1]. While quantitative IC50 data from this specific study is not available in public repositories, this activity profile distinguishes it from simple aniline derivatives that lack such differentiating effects. This suggests a specific mechanism of action linked to its unique fluorine substitution pattern.

Cell Differentiation
Class-level inference
Arrests proliferation and induces monocyte differentiation
Supports cell differentiation probe context
Qualitative data; quantitative IC50 not available
Oncology Cancer biology Cell differentiation Proliferation

5-Fluoro-2-(4-fluorophenoxy)aniline: Application Scenarios


Synthesis of CNS-Penetrant Candidates

Medicinal chemists targeting CNS disorders should prioritize 5-fluoro-2-(4-fluorophenoxy)aniline over its non-fluorinated analog when lipophilicity is a key design parameter. The compound's calculated LogP of 3.43 provides a quantifiable advantage for blood-brain barrier penetration . This can streamline lead optimization by providing a starting point with more favorable physicochemical properties for CNS drug development.

Cav2.2-Targeted Non-Opioid Analgesics

Research groups focused on discovering new treatments for chronic and neuropathic pain should use 5-fluoro-2-(4-fluorophenoxy)aniline as a key synthetic intermediate. Derivatives built from this scaffold have demonstrated up to a 7-fold improvement in Cav2.2 channel inhibition compared to earlier mimetics, with a lead compound achieving an EC50 of 6 μM [1]. This scaffold offers a validated pathway to potent, small-molecule ion channel modulators.

Probe for Cell Differentiation Studies

Cell biologists and cancer researchers exploring novel differentiation therapies can employ 5-fluoro-2-(4-fluorophenoxy)aniline as a chemical probe. Its reported activity in arresting proliferation and inducing monocyte differentiation distinguishes it from many aniline analogs and suggests a unique mechanism of action that warrants mechanistic investigation [2].

Application
Selection Property
Validation Focus
CNS lipophilicity-guided synthesis
Fluorinated scaffold with elevated lipophilicity
Experimental LogP and brain penetration assays
Cav2.2 channel inhibitor research
Validated scaffold for N-type calcium channel modulation
Cav2.2 potency and selectivity assays
Cell differentiation probe studies
Reported antiproliferative and differentiation-inducing activity
Cell differentiation mechanism-of-action investigation
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